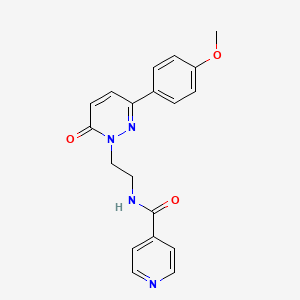

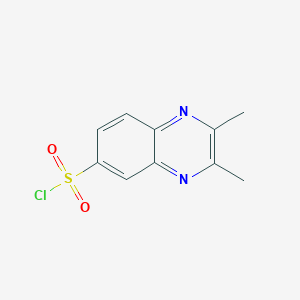

![molecular formula C13H17N3O3 B2464336 3-[4-甲基-2-(吡咯烷-1-基)嘧啶-5-基]-3-氧代丙酸甲酯 CAS No. 1219551-43-5](/img/structure/B2464336.png)

3-[4-甲基-2-(吡咯烷-1-基)嘧啶-5-基]-3-氧代丙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 3-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-oxopropanoate” is a compound that contains a pyrrolidine ring and a pyrimidine ring . Pyrrolidine, a five-membered ring with one nitrogen atom, is a common scaffold in medicinal chemistry, used to develop compounds for treating various diseases . Pyrimidine and its derivatives have been shown to have antiviral, anticancer, antioxidant, and antimicrobial activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of “Methyl 3-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-oxopropanoate” can be analyzed using various techniques such as X-Ray diffraction . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-oxopropanoate” can be studied using various methods. For instance, the synthesis of similar compounds involved the use of a catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-oxopropanoate” can be analyzed using various techniques. For instance, the melting point of a similar compound was reported to be 484–486 K .科学研究应用

Drug Discovery

The compound contains a pyrrolidine ring , which is a versatile scaffold for creating biologically active compounds . This five-membered ring is widely used by medicinal chemists to develop compounds for treating human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Kinase Inhibition

Compounds containing the pyrrolidine ring have shown nanomolar activity against CK1γ and CK1ε, suggesting that further modifications could investigate how the chiral moiety influences kinase inhibition .

Selective Androgen Receptor Modulators (SARMs)

4-(Pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as Selective Androgen Receptor Modulators (SARMs) . These compounds were developed by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .

Antitumor Activity

The title compound has been evaluated for its antitumor activity against human malignant melanoma cells (A375) using the standard MTT assay in vitro .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The indole nucleus is found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, helping in developing new useful derivatives .

Antiviral Activity

Indole derivatives have shown antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

作用机制

The mechanism of action of similar compounds has been studied. For example, triazole-pyrimidine hybrid compounds showed promising neuroprotective and anti-inflammatory properties. They inhibited nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . A molecular docking study showed that these compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

安全和危害

The safety and hazards associated with “Methyl 3-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-oxopropanoate” can be determined based on similar compounds. For instance, a compound with a similar structure, “methyl 3-(pyrrolidin-1-yl)propanoate”, has hazard statements H315, H318, H335, indicating that it may cause skin irritation, eye damage, and respiratory irritation .

未来方向

The future directions for the study of “Methyl 3-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-oxopropanoate” could involve the synthesis of other derivatives under optimal conditions . Additionally, the study of its mechanism of action could be expanded to understand its potential therapeutic applications .

属性

IUPAC Name |

methyl 3-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c1-9-10(11(17)7-12(18)19-2)8-14-13(15-9)16-5-3-4-6-16/h8H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXPDWLQWHSFET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)CC(=O)OC)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-3-oxopropanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

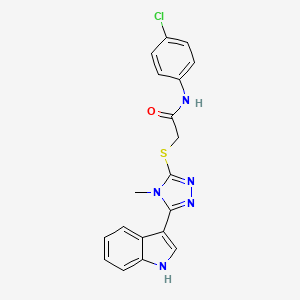

![4'-fluoro-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2464253.png)

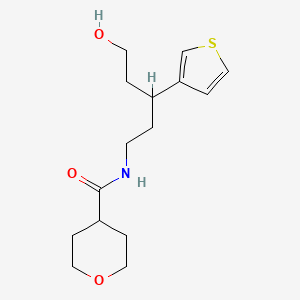

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2464255.png)

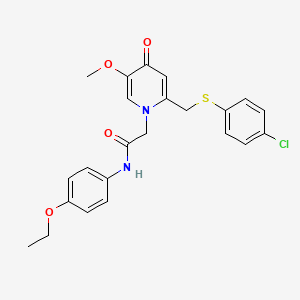

![4-[[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]methyl]-1-methylpyridin-2-one](/img/structure/B2464259.png)

![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2464264.png)

![8-((4-benzylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2464269.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2464270.png)

![6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(2-hydroxyethyl)hexanamide](/img/structure/B2464276.png)